4-Chloro-5-iodo-6-propylpyrimidine 4-Chloro-5-iodo-6-propylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842018
InChI: InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C7H8ClIN2
Molecular Weight: 282.51 g/mol

4-Chloro-5-iodo-6-propylpyrimidine

CAS No.:

Cat. No.: VC15842018

Molecular Formula: C7H8ClIN2

Molecular Weight: 282.51 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-iodo-6-propylpyrimidine -

Specification

Molecular Formula C7H8ClIN2
Molecular Weight 282.51 g/mol
IUPAC Name 4-chloro-5-iodo-6-propylpyrimidine
Standard InChI InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3
Standard InChI Key PMJWWWTZZPXRRR-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=NC=N1)Cl)I

Introduction

4-Chloro-5-iodo-6-propylpyrimidine is a heterocyclic organic compound with the molecular formula C₇H₈ClIN₂. It is a derivative of pyrimidine, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine and iodine substituents, along with a propyl group at position 6, imparts unique chemical properties and biological activities to this compound .

Synthesis Methods

4-Chloro-5-iodo-6-propylpyrimidine can be synthesized through various methods, often involving the optimization of reaction conditions such as temperature and reagent concentrations to maximize yield and purity. In industrial settings, controlling these conditions is crucial for large-scale production.

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in its interaction with macrophage migration inhibitory factor (MIF) and its homolog MIF2. These interactions are crucial for regulating immune responses and cell growth. The compound facilitates the translocation of MIF2 from the cytoplasm to the nucleus, indicating its potential role in cellular signaling pathways.

Research Findings

Research on 4-Chloro-5-iodo-6-propylpyrimidine highlights its potential implications in therapeutic contexts due to its ability to enhance nuclease activity on human genomic DNA. This action results from specific binding interactions with MIF and MIF2, leading to alterations in gene expression and cellular metabolism.

Data Table: Comparison of Similar Pyrimidine Derivatives

Compound NameSimilarityNotable Features
4-Chloro-2,6-dimethylpyrimidine0.65Contains two methyl groups instead of iodine
4-Chloro-5-methylpyrimidine0.70Lacks iodine but retains chlorine
2-Amino-4-methylpyrimidine0.68Contains an amino group that enhances reactivity

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